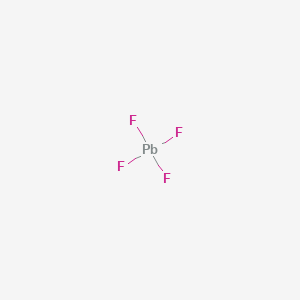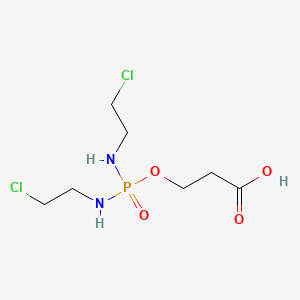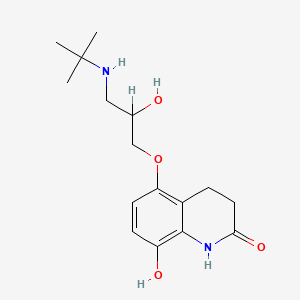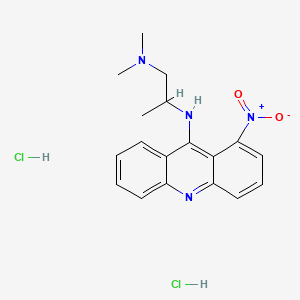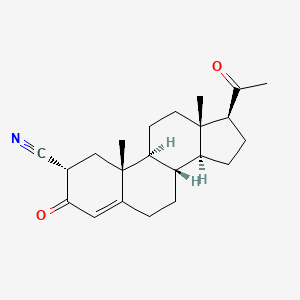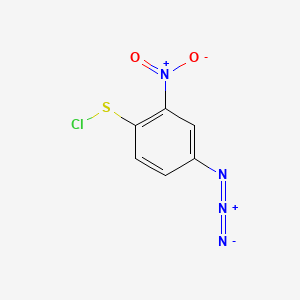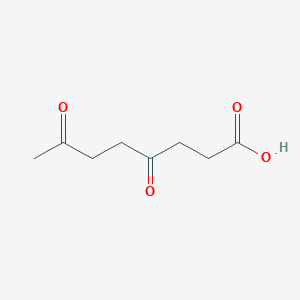
4,7-Dioxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dioxooctanoic acid is a dioxo monocarboxylic acid that is caprylic acid with the two oxo groups at the 4- and 7-positions. It has a role as a metabolite. It derives from an octanoic acid.
Applications De Recherche Scientifique
Inhibition of Porphobilinogen Synthase
4,7-Dioxooctanoic acid has been studied as an inhibitor of porphobilinogen synthase (PBGS), an enzyme crucial in the biosynthesis of tetrapyrrole cofactors like heme, vitamin B12, and chlorophyll. 4,7-Dioxooctanoic acid, designed as an analogue of a physiological reaction intermediate, shows species-specific inhibition of PBGS enzymes, with varying IC50 values for different species, including humans. This research helps in understanding the enzyme's function and potential therapeutic applications (Kervinen et al., 2001).
Structural Analysis
The structure of 4,7-dioxooctanoic acid has been confirmed through X-ray crystallography. This study provided insights into the compound's anomalous solid-state IR spectrum, attributed to crystal packing and dipole-dipole interactions among the carbonyl groups. Understanding its structure is essential for further chemical applications (Abeysekera et al., 2013).
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a closely related compound, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases the potential of similar compounds in controlled release, sensing, and information processing applications (Ali et al., 2012).
Propriétés
Numéro CAS |
20577-46-2 |
|---|---|
Nom du produit |
4,7-Dioxooctanoic acid |
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4,7-dioxooctanoic acid |
InChI |
InChI=1S/C8H12O4/c1-6(9)2-3-7(10)4-5-8(11)12/h2-5H2,1H3,(H,11,12) |
Clé InChI |
PTSAPRTVUVUNGB-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)CCC(=O)O |
SMILES canonique |
CC(=O)CCC(=O)CCC(=O)O |
Autres numéros CAS |
20577-46-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




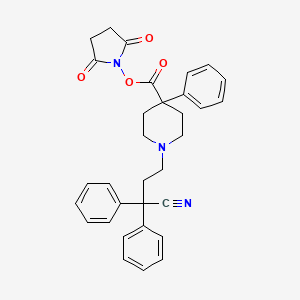
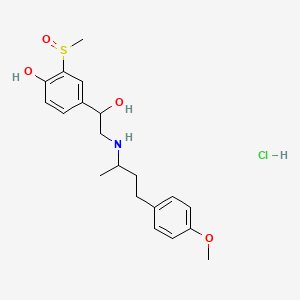
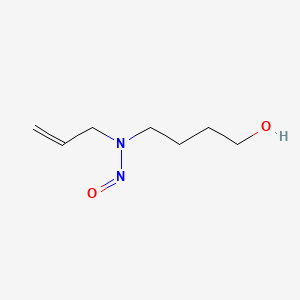
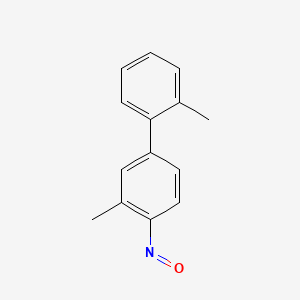
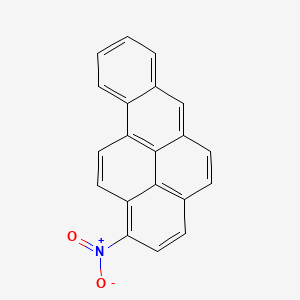
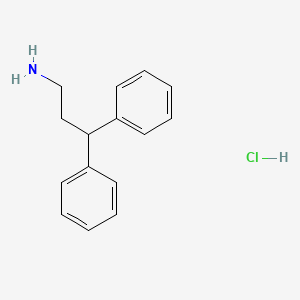
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
